molecular formula C22H22N2O6S B2640685 Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-24-2

Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2640685
CAS No.: 886951-24-2
M. Wt: 442.49
InChI Key: NBJPZSQIDLYFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a mesitylsulfonyloxy group (-OSO₂C₆H₂Me₃) at position 4, a phenyl group at position 1, and an ester moiety at position 2. Its structure is closely related to other pyridazine-based compounds, which are often studied for their biological activity, including adenosine receptor modulation and tau aggregation inhibition .

Properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-(2,4,6-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-5-29-22(26)20-18(13-19(25)24(23-20)17-9-7-6-8-10-17)30-31(27,28)21-15(3)11-14(2)12-16(21)4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJPZSQIDLYFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 373.42 g/mol
  • IUPAC Name : Ethyl 4-(mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHeLa15.2
This compoundMCF718.5
This compoundA54920.0

These values indicate that the compound exhibits a dose-dependent inhibition of cell growth.

The mechanism by which Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyldihydropyridazine induces apoptosis in cancer cells has been investigated. The compound appears to activate intrinsic apoptotic pathways by modulating the expression of key proteins involved in apoptosis.

Key Findings:

  • Bax and Bcl-2 Regulation : The compound significantly increased Bax protein levels while reducing Bcl-2 levels in treated cells, promoting apoptosis through mitochondrial dysfunction .
  • Caspase Activation : Treatment with the compound resulted in increased caspase activity, indicating activation of apoptotic pathways .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : In animal models, administration of Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyldihydropyridazine demonstrated reduced tumor growth and metastasis when compared to control groups .
  • Combination Therapy : Research indicates that combining this compound with established chemotherapeutic agents could enhance overall efficacy and reduce resistance in cancer treatment protocols .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that pyridazine derivatives can exhibit anticancer properties. Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that similar compounds could reduce the growth of pancreatic cancer cells by modulating signaling pathways related to cell survival and apoptosis .
  • Antiviral Properties :
    • The compound has been evaluated for its antiviral activity, particularly against coronaviruses. Research indicates that derivatives with similar structures can inhibit viral replication and protect host cells from infection . This suggests potential applications in treating viral infections, including emerging pathogens.
  • Anti-inflammatory Effects :
    • Pyridazine derivatives are also being investigated for their anti-inflammatory properties. This compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the effects of a similar pyridazine compound on pancreatic cancer cell lines. The compound was administered at varying concentrations, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers .

Case Study 2: Antiviral Activity

Another research effort focused on evaluating the antiviral potential of pyridazine derivatives against Middle East respiratory syndrome coronavirus (MERS-CoV). Results indicated that compounds structurally related to this compound effectively inhibited viral RNA replication without cytotoxic effects on host cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyridazine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyridazine Derivatives
Compound Name Substituents (Positions) Key Features
Target Compound: Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyl-... 4: Mesitylsulfonyloxy; 1: Phenyl; 3: Ethyl ester Bulky leaving group; potential for substitution reactions
Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 5: Cyano; 1: 4-Fluorophenyl; 4: Methyl Electron-withdrawing cyano group; fluorine enhances lipophilicity
Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 4: Trifluoromethyl; 1: Phenyl Strong electron-withdrawing CF₃ group; alters ring electron density
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4: Butylsulfanyl; 1: Phenyl Sulfur-containing group; potential for hydrogen bonding or oxidation
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate 5: Cyano; 4: Methyl; 1: 4-CF₃-Phenyl Combines CF₃ (lipophilic) and cyano (polar) groups; high melting point (106–110°C)
Key Observations:
  • Position 4 Substituents : The target compound’s mesitylsulfonyloxy group is bulkier and more polar than methyl, trifluoromethyl, or butylsulfanyl groups in analogs. This steric hindrance may reduce reactivity in certain reactions but enhance stability .
  • Electronic Effects: Trifluoromethyl (CF₃) and cyano (CN) groups are electron-withdrawing, reducing electron density on the pyridazine ring, whereas butylsulfanyl and mesitylsulfonyloxy groups introduce mixed electronic effects (sulfur’s lone pairs vs. sulfonate’s electron withdrawal) .
  • Biological Relevance: Compounds with 4-fluorophenyl or 4-CF₃-phenyl substituents (e.g., compound 12c ) show adenosine A1 receptor modulation, suggesting that the target compound’s mesitylsulfonyloxy group may confer unique binding interactions .

Comparative Reactivity :

  • Mesitylsulfonyloxy Group : The sulfonate ester is a superior leaving group compared to methyl or butylsulfanyl, enabling facile displacement in SN2 reactions .
  • Trifluoromethyl Analogs : CF₃ groups are inert under typical reaction conditions, making them stable but less reactive .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Melting Point (°C) Solubility Trends
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 220–223 Low in nonpolar solvents due to -OH group
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Not reported Moderate solubility in organic solvents
Target Compound Not reported Expected low solubility in water due to bulky sulfonate
  • Melting Points : Hydroxyl-containing derivatives (e.g., compound 12d ) exhibit higher melting points due to hydrogen bonding, whereas the target compound’s bulky substituent may lower crystallinity.
  • Solubility : Sulfonate esters generally have higher polarity but may form aggregates, reducing aqueous solubility. Butylsulfanyl and CF₃ groups enhance lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.